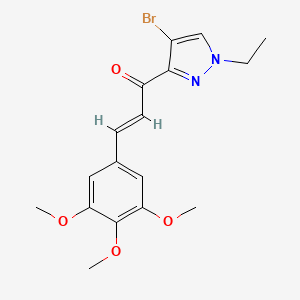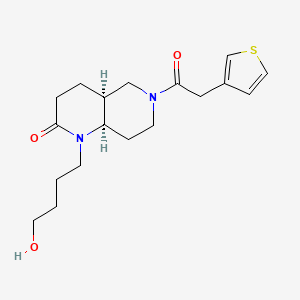
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BR-DIM and is a synthetic derivative of curcumin, a natural compound found in turmeric.
作用機序
The mechanism of action of BR-DIM involves the modulation of multiple signaling pathways in cells. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. BR-DIM also activates the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis. Additionally, BR-DIM has been found to inhibit the STAT3 signaling pathway, which is involved in cancer progression and immune evasion.
Biochemical and Physiological Effects:
BR-DIM has been shown to have several biochemical and physiological effects in cells and organisms. It has been found to reduce oxidative stress, which is a major contributor to various diseases. BR-DIM has also been shown to modulate the expression of various genes involved in inflammation, cancer, and metabolism. In animal studies, BR-DIM has been found to reduce tumor growth and improve survival rates.
実験室実験の利点と制限
BR-DIM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications, and its mechanism of action has been well characterized. However, there are also some limitations to using BR-DIM in lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. Additionally, its effects on different cell types and organisms may vary, which can complicate data interpretation.
将来の方向性
There are several future directions for the study of BR-DIM. One area of research is the development of more efficient synthesis methods for BR-DIM. Another area of research is the identification of specific molecular targets of BR-DIM and its downstream effects on cellular pathways. Additionally, the potential use of BR-DIM in combination with other drugs or therapies for various diseases should be explored. Finally, the development of more effective delivery methods for BR-DIM could enhance its therapeutic potential.
合成法
The synthesis of BR-DIM involves the reaction of 1-ethyl-4-bromo-3-pyrazolecarboxaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base. The reaction yields 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one as the final product. This synthesis method has been optimized to achieve high yields of BR-DIM with high purity.
科学的研究の応用
BR-DIM has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. BR-DIM has been found to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4/c1-5-20-10-12(18)16(19-20)13(21)7-6-11-8-14(22-2)17(24-4)15(9-11)23-3/h6-10H,5H2,1-4H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFUBICZAKIKN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(5-methoxy-1H-indazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5414701.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5414707.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5414710.png)
![N,N-dimethyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5414724.png)
![5-acetyl-6-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5414731.png)

![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5414744.png)
![N-isopropyl-2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5414752.png)
![1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5414760.png)
![1-(4-methoxybenzoyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5414767.png)
![1-(2,2-dimethylpropyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5414790.png)
![N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5414797.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-imidazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414802.png)
![2-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5414819.png)